N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a trifluoroacetamide group at the 2nd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Methylation: The methyl group at the 8th position can be introduced using methyl iodide in the presence of a base.
Trifluoroacetamide Formation: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .
Scientific Research Applications
N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and trifluoroacetamide groups play a crucial role in its binding affinity and specificity towards these targets . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
Uniqueness
N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H7BrF3N3O |
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Molecular Weight |
322.08 g/mol |
IUPAC Name |
N-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H7BrF3N3O/c1-5-2-6(11)3-17-4-7(15-8(5)17)16-9(18)10(12,13)14/h2-4H,1H3,(H,16,18) |
InChI Key |
ZJGVPGPYVXKRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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